(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene](4-phenyl-1,3-thiazol-2-yl)ethanenitrile
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Overview
Description
(2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile typically involves the reaction of 2,3-dimethylphenylhydrazine with 4-phenyl-1,3-thiazol-2-ylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
(2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it induces oxidative damage in fungal cells by increasing the levels of reactive oxygen species (ROS). This leads to DNA damage and cellular death in the fungi . The compound’s ability to generate ROS and disrupt cellular processes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar compounds to (2E)-2-(2,3-dimethylphenyl)hydrazinylideneethanenitrile include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Properties
Molecular Formula |
C19H16N4S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2E)-N-(2,3-dimethylanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C19H16N4S/c1-13-7-6-10-16(14(13)2)22-23-17(11-20)19-21-18(12-24-19)15-8-4-3-5-9-15/h3-10,12,22H,1-2H3/b23-17+ |
InChI Key |
XITGAKGGRXGMFG-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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